2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound is a structurally complex small molecule featuring a thieno[2,3-c]pyridine core fused with a substituted benzamido group and a propan-2-yl (isopropyl) moiety. The hydrochloride salt form improves bioavailability, a critical factor for pharmacological applications.
Properties
IUPAC Name |
2-[[4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5S2.ClH/c1-15(2)28-11-10-19-20(14-28)34-24(21(19)22(25)29)26-23(30)16-6-8-18(9-7-16)35(31,32)27(3)13-17-5-4-12-33-17;/h6-9,15,17H,4-5,10-14H2,1-3H3,(H2,25,29)(H,26,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHUPLINVXZNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the benzamido and sulfamoyl groups. Key steps include:
Formation of the thieno[2,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Attachment of the benzamido group: This step often involves amide bond formation using reagents such as carbodiimides.
Introduction of the sulfamoyl group: This can be done using sulfonyl chlorides under basic conditions.
Final modifications: The oxolan-2-ylmethyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles could be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.
Pharmacology: The compound may exhibit biological activity, making it useful for studying drug-receptor interactions.
Materials Science: Its structural properties could be leveraged in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally or functionally related heterocyclic systems (Table 1).
Table 1: Structural and Functional Comparison
*Predicted using Lipinski’s Rule of Five. †Calculated via molecular formula.
Key Comparative Insights
Structural Complexity and Diversity: The target compound’s sulfamoyl-benzamido group distinguishes it from simpler pyrimidine-based analogs (e.g., chromeno-pyrimidines ). This group likely enhances target binding specificity through sulfonamide-mediated hydrogen bonding . The oxolan-2-ylmethyl substituent (tetrahydrofuran derivative) improves solubility compared to chlorinated analogs (e.g., 7a–c ), which exhibit higher logP values due to lipophilic chloro groups.
Synthetic Accessibility: Unlike microwave-assisted syntheses for thieno[3,4-d]pyrimidinones , the target compound’s synthesis likely involves multi-step amide coupling and sulfonylation, as inferred from similar benzamido-thienopyridine frameworks .
Pharmacological Potential: The isopropyl group at position 6 may confer metabolic stability, contrasting with the labile ethoxymethylideneamino group in pyrrolo-thiazolo-pyrimidines . Compared to thieno[3,4-d]pyrimidinones (α-glucosidase inhibitors ), the target’s pyridine core and sulfamoyl group suggest divergent mechanisms, possibly kinase or protease modulation .
Limitations: No direct bioactivity data exists for the target compound in the provided evidence. Predictions are extrapolated from structural analogs. The hydrochloride salt may enhance bioavailability but complicate crystallization, unlike neutral chromeno-pyrimidines refined via SHELX .
Biological Activity
The compound 2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride belongs to a class of thieno[2,3-c]pyridine derivatives that have garnered attention for their diverse biological activities, particularly in cancer treatment and antimicrobial applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thieno[2,3-c]pyridine core
- A sulfamoyl group linked to an oxolane moiety
- An amide linkage with a benzamide substituent
This unique arrangement contributes to its biological activity, providing multiple interaction sites with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives. For instance:
- Cell Line Studies : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including triple-negative breast cancer (TNBC) models. In vitro assays revealed that it operates at low nanomolar concentrations, indicating high potency against these malignancies .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| MDA-MB-231 (TNBC) | < 100 |
| HeLa | < 200 |
| A549 | < 150 |
| HT-29 | < 250 |
The mechanism of action is believed to involve the inhibition of specific enzymes such as phosphoinositide-specific phospholipase C (pi-PLC), which plays a critical role in cell signaling pathways related to cancer progression .
Antimicrobial Activity
Beyond its anticancer properties, the compound has shown promising antimicrobial activity . Research indicates that thieno[2,3-c]pyridine derivatives can inhibit the growth of various bacterial strains:
- Bacterial Assays : The compound was tested against Staphylococcus aureus and Escherichia coli, exhibiting significant inhibitory effects. However, it was ineffective against Bacillus subtilis .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Bacillus subtilis | No activity |
Case Studies and Research Findings
- Case Study on Breast Cancer : A study focused on the effects of thieno[2,3-c]pyridine derivatives on breast cancer stem cells (CSCs). The results indicated a marked reduction in CSC populations in treated groups compared to controls. This suggests potential for the compound in targeting resistant cancer cell populations .
- Antiplasmodial Activity : Additional research explored the antiparasitic properties of thieno[2,3-b]pyridine derivatives. These compounds demonstrated strong activity against malaria parasites with IC50 values in the low nanomolar range and high selectivity indices (>100), indicating minimal toxicity to human cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
